molecular formula C15H12N2O8 B4546644 1,4-Dimethyl 2-(5-nitrofuran-2-amido)benzene-1,4-dicarboxylate

1,4-Dimethyl 2-(5-nitrofuran-2-amido)benzene-1,4-dicarboxylate

Cat. No.: B4546644
M. Wt: 348.26 g/mol
InChI Key: KUBSOOMZGHURCV-UHFFFAOYSA-N
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Description

1,4-Dimethyl 2-(5-nitrofuran-2-amido)benzene-1,4-dicarboxylate is a benzene-1,4-dicarboxylate derivative with two methyl ester groups at positions 1 and 4 and a 5-nitrofuran-2-amido substituent at position 2. The nitrofuran moiety introduces electron-withdrawing characteristics due to the nitro (-NO₂) group, which may influence the compound’s electronic properties, binding interactions, and stability.

Properties

IUPAC Name

dimethyl 2-[(5-nitrofuran-2-carbonyl)amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O8/c1-23-14(19)8-3-4-9(15(20)24-2)10(7-8)16-13(18)11-5-6-12(25-11)17(21)22/h3-7H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBSOOMZGHURCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl 2-(5-nitrofuran-2-amido)benzene-1,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the nitration of furan followed by amide formation and subsequent esterification of the benzene ring. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl 2-(5-nitrofuran-2-amido)benzene-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dimethyl 2-(5-nitrofuran-2-amido)benzene-1,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dimethyl 2-(5-nitrofuran-2-amido)benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The nitrofuran moiety can interact with biological macromolecules, potentially leading to antimicrobial effects. The ester groups may facilitate the compound’s incorporation into larger molecular structures, enhancing its activity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Thermal Stability: Amino-functionalized BDC (e.g., 2-aminobenzene-1,4-dicarboxylate) improves MOF thermal stability, while nitro groups may reduce it due to steric and electronic factors .
  • Binding Affinity : Benzene-1,4-dicarboxylate exhibits binding constants (Ka) ranging from 455 M⁻¹ to 6527 M⁻¹ depending on conformational states, suggesting substituents like nitrofuran could modulate host-guest interactions .

Metal-Organic Frameworks (MOFs)

  • Catalysis: BDC derivatives with sulfonate or amino groups (e.g., MSBDC-UiO-66) enhance catalytic performance in glucose conversion, while nitro groups may alter redox properties .
  • Gas Storage : Functionalized BDC linkers (e.g., tetramethyl-BDC) in MOFs like MOF-5 increase hydrogen uptake capacity (up to 9.3 H₂ molecules per formula unit at 77 K) .

Molecular Recognition and Sensing

  • Fluorescent MOFs: Cadmium MOFs with nitro-functionalized BDC (e.g., NO₂-1,4-bdc) exhibit fluorescence quenching in the presence of nitroaromatics, highlighting applications in explosive sensing .

Biological Activity

1,4-Dimethyl 2-(5-nitrofuran-2-amido)benzene-1,4-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1,4-Dimethyl 2-(5-nitrofuran-2-amido)benzene-1,4-dicarboxylate is characterized by the following structural features:

  • Molecular Formula : C15H12N2O8
  • Molecular Weight : 348.27 g/mol
  • Functional Groups : Contains a nitrofuran moiety, two ester groups, and a benzene ring with methyl substitutions.
PropertyValue
Molecular Weight348.27 g/mol
LogP2.2485
Polar Surface Area107.64 Ų
Hydrogen Bond Acceptors13
Hydrogen Bond Donors1

Antimicrobial Properties

Research indicates that compounds containing nitrofuran moieties often exhibit antimicrobial activity. The nitrofuran group in 1,4-Dimethyl 2-(5-nitrofuran-2-amido)benzene-1,4-dicarboxylate is hypothesized to interact with bacterial DNA or enzymes critical for microbial survival, leading to inhibition of growth.

Case Study : In vitro studies have shown that similar nitrofuran derivatives demonstrate significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the formation of reactive intermediates that damage cellular components .

Anticancer Potential

The compound's structure suggests potential applications in cancer therapeutics. Nitrofuran derivatives have been studied for their ability to induce apoptosis in cancer cells through various pathways.

Research Findings : A study highlighted the effects of nitrofuran compounds on breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating that they can induce cell death via autophagy and apoptosis pathways. The IC50 values were reported in the low micromolar range, indicating potent activity .

The biological activity of 1,4-Dimethyl 2-(5-nitrofuran-2-amido)benzene-1,4-dicarboxylate can be attributed to its interaction with specific biological targets:

  • DNA Interaction : The nitrofuran moiety may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The ester groups may facilitate interactions with enzymes involved in metabolic pathways critical for cell survival.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison of Similar Compounds

Compound NameStructure FeaturesBiological Activity
1,4-Dimethyl-2-nitrobenzene Lacks nitrofuran and ester groupsModerate antibacterial
Dimethyl 2-(5-nitrofuran-2-carbonyl)amino]benzene-1,4-dicarboxylate Similar structure with slight variationsNotable antimicrobial

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,4-Dimethyl 2-(5-nitrofuran-2-amido)benzene-1,4-dicarboxylate
Reactant of Route 2
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1,4-Dimethyl 2-(5-nitrofuran-2-amido)benzene-1,4-dicarboxylate

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